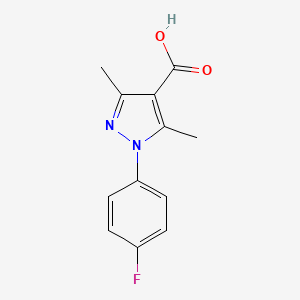

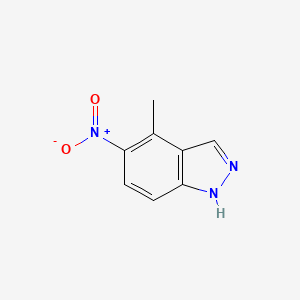

4-methyl-5-nitro-1H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

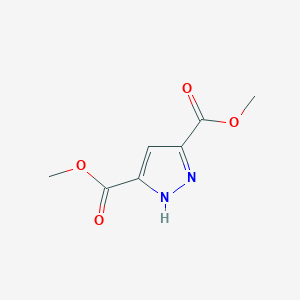

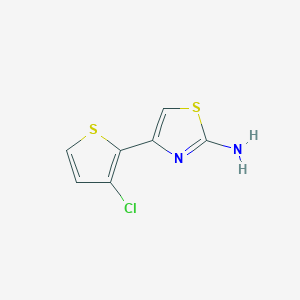

4-Methyl-5-nitro-1H-indazole is a chemical compound with the CAS Number: 101420-67-1 . It has a molecular weight of 177.16 . The IUPAC name for this compound is 4-methyl-5-nitro-1H-indazole . It is stored in a dry environment at 2-8°C .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has seen recent advances . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Imidazole, a core structure in 4-methyl-5-nitro-1H-indazole, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The synthesis of 1H- and 2H-indazoles involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

4-Methyl-5-nitro-1H-indazole is a solid substance . It is stored in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Transformations

- The synthesis and transformations of 4-methyl-5-nitro-1H-indazole derivatives have been a focal point in synthetic chemistry. For example, the work by El’chaninov et al. (2018) highlights the N-methylation of 5-nitro-1H-indazole leading to the synthesis of 1-methyl-5(6)-nitroindazoles. This process involves reductions and condensations yielding complex structures such as N-(1-methylindazol-6-yl)furan-2-carboxamide, further transformed to synthesize 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole with potential applications in material science and pharmaceuticals El’chaninov, M. M., Aleksandrov, A., & Stepanov, V. F. (2018). Russian Journal of General Chemistry.

Heterocyclic System Design and Antibacterial Activity

- Research by Ghaemi and Pordel (2016) introduced a new heterocyclic system, isoxazolo[4,3-e]indazole, synthesized from 1-methyl-5-nitro-1H-indazole. The study explored the fluorescence properties and antibacterial activities of these compounds, indicating potential for development into novel antimicrobial agents Ghaemi, M., & Pordel, M. (2016). Chemistry of Heterocyclic Compounds.

Materials Science: Energetic Materials

- A comprehensive study on nitraminoazoles based on ANTA highlights the synthesis of thermally stable but more powerful energetic compounds. Utilizing 5-nitro-1H-indazole derivatives, this research focuses on developing materials with enhanced performance for applications in energetics Dippold, A., Klapötke, T., Martin, F. A., & Wiedbrauk, S. (2012). European Journal of Inorganic Chemistry.

Corrosion Inhibition

- The inhibitive properties of heterocyclic diazoles, including 4-methyl-5-nitro-1H-indazole derivatives, against acidic iron corrosion were examined. These compounds were found to decrease corrosion current and increase charge-transfer resistance, suggesting their potential as corrosion inhibitors in industrial applications Babić-Samardžija, K., Lupu, C., Hackerman, N., Barron, A., & Luttge, A. (2005). Langmuir.

Crystallography and Structural Analysis

- The crystal structure of derivatives like 3-chloro-1-methyl-5-nitro-1H-indazole has been determined to understand the molecular arrangement and interactions within the crystal lattice. Such insights are crucial for the development of materials with specific properties Kouakou, A., Rakib, E., Chigr, M., Saadi, M., & El Ammari, L. (2015). Acta Crystallographica Section E: Crystallographic Communications.

Safety And Hazards

The safety information for 4-methyl-5-nitro-1H-indazole includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to handle this compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-5-nitro-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-4-9-10-7(6)2-3-8(5)11(12)13/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFYSIHSUXTSGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1C=NN2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363400 |

Source

|

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-5-nitro-1H-indazole | |

CAS RN |

101420-67-1 |

Source

|

| Record name | 4-Methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B1300637.png)

![Ethyl 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B1300644.png)

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)